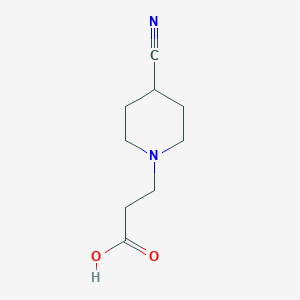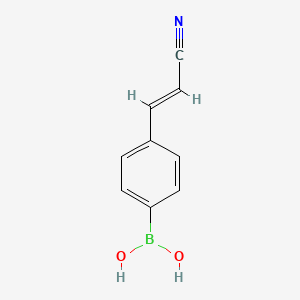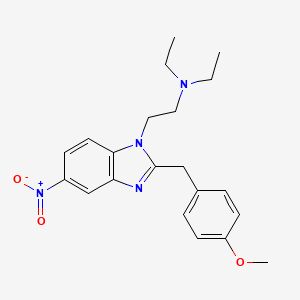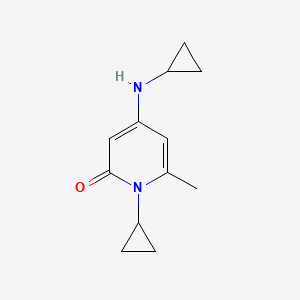
1-Cyclopropyl-4-(cyclopropylamino)-6-methyl-1,2-dihydropyridin-2-one
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
1,4-Dihydropyridines (DHPs), which include compounds like 1-Cyclopropyl-4-(cyclopropylamino)-6-methyl-1,2-dihydropyridin-2-one, play a significant role in synthetic organic chemistry due to their presence in biological applications. These compounds serve as the main skeleton in numerous drugs and as starting material in synthetic pathways. The synthesis of 1,4-DHPs, often via Hantzsch Condensation reaction, has been explored through various atom economy reactions. These reactions are efficient and environmentally benign, making DHPs valuable for preparing more biologically active compounds by comparing their Structure-Activity Relationships (SARs) (Sohal, 2021).
Role in Oxidation Reactions
The utilization of three-membered rings, such as those found in 1-Cyclopropyl-4-(cyclopropylamino)-6-methyl-1,2-dihydropyridin-2-one, is increasingly significant in drug development. These structures are investigated for their efficiency in transformations of cyclopropane derivatives. Oxidation of the methylene group activated by an adjacent cyclopropane is a direct approach towards generating carbonylcyclopropanes. This method avoids unnecessary synthetic stages and aligns with atom economy principles. Various oxidants, including ozone and transition metal-based catalytic systems, have been explored for their effectiveness in these oxidation reactions, highlighting the potential of cyclopropane-containing compounds in synthetic organic chemistry (Sedenkova et al., 2018).
Impact on Ethylene Action and Plant Growth
Compounds related to 1-Cyclopropyl derivatives, such as 1-methylcyclopropene (1-MCP), demonstrate significant effects on ethylene action in plants, offering insights into ethylene's role in fruits, vegetables, and floriculture crops. The understanding of 1-MCP's action has paved the way for advances in plant growth regulation, showcasing how modifications in cyclopropyl structures can lead to practical applications in agriculture and horticulture. These studies highlight the potential of cyclopropyl derivatives in enhancing agricultural productivity and post-harvest management (Blankenship & Dole, 2003); (Watkins, 2006).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It also includes studying how to safely handle and dispose of the compound.
Orientations Futures
This involves looking at potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions it could be used in.
Propriétés
IUPAC Name |
1-cyclopropyl-4-(cyclopropylamino)-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-6-10(13-9-2-3-9)7-12(15)14(8)11-4-5-11/h6-7,9,11,13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDZOULMIRRNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178408 | |
| Record name | 2(1H)-Pyridinone, 1-cyclopropyl-4-(cyclopropylamino)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(cyclopropylamino)-6-methyl-1,2-dihydropyridin-2-one | |
CAS RN |
1949815-84-2 | |
| Record name | 2(1H)-Pyridinone, 1-cyclopropyl-4-(cyclopropylamino)-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949815-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 1-cyclopropyl-4-(cyclopropylamino)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





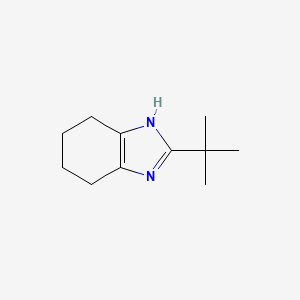

![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)
![3-[8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467752.png)
![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)
![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)
